4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Chelation Properties and Synthesis Applications
Research on compounds structurally related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid has shown interesting chelation properties. For instance, studies on 4-hydroxybenzothiazoles, which share a similar hydroxybenzoic acid moiety, reveal their ability to chelate with metals like Cu(II), Pb(II), Ni(II), Co(II), Zn(II), and Cd(II) (Lane, T. J., Lane, C., & Sam, A., 1961). Such properties suggest potential applications in removing heavy metals from the environment or as part of metal-based drug formulations.
Antioxidant Activity
The antioxidant activity of new analogs of quinazoline, a core structure related to the compound , has been synthesized and evaluated (Mierina, I., Tetere, Z., Zicāne, D., Rāviņa, I., Turks, M., & Jure, M., 2013). This suggests potential research applications in studying oxidative stress-related diseases or in the development of antioxidant supplements.
Antimicrobial Activity
Quinazolinone derivatives, which are closely related to the compound of interest, have been studied for their antimicrobial activity. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013).
Synthesis and Transformations
The synthesis of new derivatives and their transformations highlight the chemical versatility and potential for generating novel compounds with diverse biological activities. Research into synthesizing quinazoline derivatives (Aleksanyan, I., & Hambardzumyan, L., 2013) opens up possibilities for creating new molecules with specific functions, such as targeting specific biological pathways.
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, which share structural similarities with the compound of interest, have been explored for their efficacy as corrosion inhibitors (Rbaa, M., Benhiba, F., Obot, I., Oudda, H., Warad, I., Lakhrissi, B., & Zarrouk, A., 2019). This indicates potential industrial applications in protecting metals from corrosion, highlighting the compound's versatility beyond biomedical applications.
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanisms.
properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSHDORVAILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid |
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